molecular formula C12H17N5O4 B3292813 2'-Deoxy-N,N-dimethylguanosine CAS No. 88127-22-4

2'-Deoxy-N,N-dimethylguanosine

Cat. No. B3292813
CAS RN: 88127-22-4
M. Wt: 295.29 g/mol
InChI Key: IKDIHBAQIZQROC-XLPZGREQSA-N
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Description

2’-Deoxy-N2,N2-dimethylguanosine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-N2,N2-dimethylguanosine is C12H17N5O4 . Its molecular weight is 295.29 . The IUPAC name is 2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .


Chemical Reactions Analysis

2’-Deoxy-N2,N2-dimethylguanosine is a purine nucleoside analog. It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Physical And Chemical Properties Analysis

The boiling point of 2’-Deoxy-N2,N2-dimethylguanosine is 640.6±65.0°C at 760 mmHg . Its density is 1.7±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of 2’-Deoxy-N2,N2-dimethylguanosine involves inhibition of DNA synthesis and induction of apoptosis . It’s often utilized in the development of antiviral drugs and studying their mechanisms of action .

Safety and Hazards

The safety data sheet for 2’-Deoxy-N2,N2-dimethylguanosine indicates that it’s not a hazardous substance or mixture . No hazard pictogram, no signal word, no hazard statement(s), no precautionary statement(s) are required .

Future Directions

2’-Deoxy-N2,N2-dimethylguanosine holds promise in advancing biomedical research in virology and drug discovery . It’s often utilized in the development of antiviral drugs and studying their mechanisms of action .

properties

IUPAC Name

2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIHBAQIZQROC-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00830324
Record name 2'-Deoxy-N,N-dimethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-N,N-dimethylguanosine

CAS RN

88127-22-4
Record name 2'-Deoxy-N,N-dimethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 2
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 3
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 4
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 5
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 6
2'-Deoxy-N,N-dimethylguanosine

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